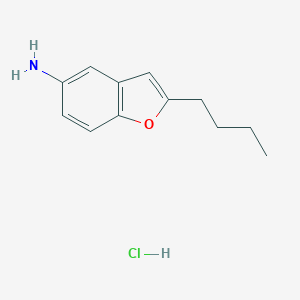

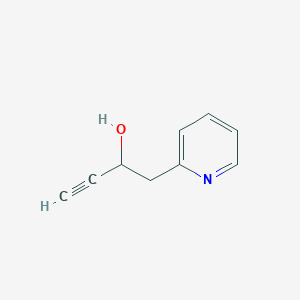

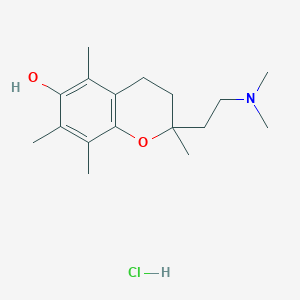

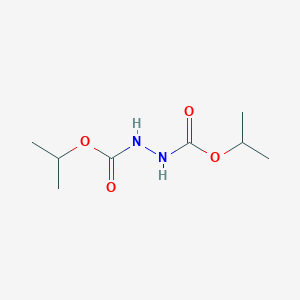

![molecular formula C₁₀H₁₃NO₄S₂ B141201 2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate CAS No. 2038-15-5](/img/structure/B141201.png)

2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate, also known as DMBTMS, is an organic compound with a wide range of applications in scientific research. It is a derivative of the thiazole ring and is synthesized through a reaction between 2,3-dimethylbenzo[d]thiazole and methyl sulfate. It is a colorless solid that is soluble in water, acetone, and alcohol. DMBTMS has been used in various scientific research applications, such as in the synthesis of new molecules, in the study of biochemical and physiological effects, and in the development of new drugs.

Scientific Research Applications

Fluorescence Imaging in Biological Research

A fluorescent probe based on the conjugation of 2,3-dimethylbenzo[d]thiazol-3-ium iodide has been developed for the detection of sulfur dioxide derivatives in biological systems. This probe, referred to as DBT, exhibits highly selective colorimetric and ratiometric fluorescence response to HSO3−, making it suitable for fluorescence imaging of exogenous and intrinsically generated intracellular sulfur dioxide derivatives in living cells. Its application has been demonstrated in exploring the biological roles played by sulfur dioxide derivatives, with a particular focus on its ability to target mitochondria within cells (Tang et al., 2017).

Synthesis of Ionic Liquids

Research has also been conducted on the synthesis of low-cost ionic liquids incorporating methyl- and ethyl-sulfate anions, showcasing an efficient, halide-free methodology. This involves the reaction of 1-alkylimidazoles with dimethyl sulfate, leading to the production of ionic liquids that are stable, water-soluble, inherently chloride-free, and display a broad electrochemical window. Such ionic liquids have potential applications in various chemical processes, including as alternatives in metathesis reactions to prepare other ionic liquids (Holbrey et al., 2002).

Methylation Reactions

In the field of organic chemistry, the methylation of coordinated heterocyclic thioamide ligand with dimethyl sulfate has been studied, revealing insights into the reaction mechanisms and product formation. This research illustrates the utility of dimethyl sulfate in facilitating complex methylation reactions, expanding the toolkit available for synthetic chemists in creating novel compounds (Ranskii & Panasyuk, 2002).

Catalysis and Green Chemistry

Furthermore, the application of 2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate extends into catalysis and green chemistry, where it has been employed in the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This demonstrates its role in promoting efficient and environmentally friendly chemical reactions, highlighting the potential for its use in sustainable industrial processes (Khaligh, 2014).

Properties

IUPAC Name |

2,3-dimethyl-1,3-benzothiazol-3-ium;methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.CH4O4S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGPSJRZYHPVKB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2S1)C.COS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942541 |

Source

|

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-15-5 |

Source

|

| Record name | NSC408412 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

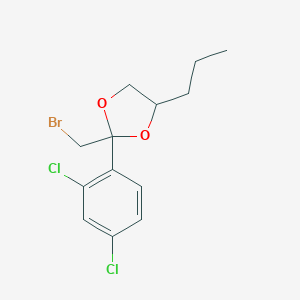

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)